N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Sulfonamide derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. The study indicates that specific sulfonamide compounds exhibit adsorption behaviors and binding energies on metal surfaces, suggesting their effectiveness in corrosion prevention (Kaya et al., 2016).
Anti-HIV and Antifungal Activities
Research into sulfonamide compounds has also extended into the development of novel chiral and achiral benzensulfonamides with potential anti-HIV and antifungal activities. This demonstrates the potential of sulfonamide derivatives in contributing to medical treatments and pharmaceutical applications (Zareef et al., 2007).
Antitumor Activity
The synthesis and stereostructure investigation of sulfonamide derivatives have also been explored for their antitumor activities. These compounds inhibit the activity of specific kinases and have shown potential in cancer treatment, indicating the therapeutic applications of sulfonamide compounds (Zhou et al., 2015).
Transfer Hydrogenation Catalysis
Sulfonamide derivatives have been utilized in catalysis, particularly in the transfer hydrogenation of ketones. This application underscores the role of sulfonamides in synthetic chemistry, offering efficient and environmentally friendly catalytic processes (Ruff et al., 2016).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDBIHONPLLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide |
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